Cas no 1522568-04-2 (Pyridazine, 3-(3-pyrrolidinyl)-)

Pyridazine, 3-(3-pyrrolidinyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridazine, 3-(3-pyrrolidinyl)-
- EN300-6821173
- 3-(pyrrolidin-3-yl)pyridazine
- 1522568-04-2
-
- インチ: 1S/C8H11N3/c1-2-8(11-10-4-1)7-3-5-9-6-7/h1-2,4,7,9H,3,5-6H2
- InChIKey: KSRWKOAMFZVBQA-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCNC2)=NN=CC=C1
計算された属性
- せいみつぶんしりょう: 149.095297364g/mol
- どういたいしつりょう: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 37.8Ų
じっけんとくせい
- 密度みつど: 1.102±0.06 g/cm3(Predicted)
- ふってん: 334.6±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.62±0.10(Predicted)
Pyridazine, 3-(3-pyrrolidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6821173-0.05g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 0.05g |
$1164.0 | 2023-07-06 | ||
Enamine | EN300-6821173-1.0g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 1.0g |
$1386.0 | 2023-07-06 | ||
Enamine | EN300-6821173-0.25g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 0.25g |
$1275.0 | 2023-07-06 | ||
Enamine | EN300-6821173-0.1g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 0.1g |
$1220.0 | 2023-07-06 | ||
Enamine | EN300-6821173-10.0g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 10.0g |
$5959.0 | 2023-07-06 | ||
Enamine | EN300-6821173-0.5g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 0.5g |
$1331.0 | 2023-07-06 | ||
Enamine | EN300-6821173-2.5g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 2.5g |
$2716.0 | 2023-07-06 | ||
Enamine | EN300-6821173-5.0g |
3-(pyrrolidin-3-yl)pyridazine |
1522568-04-2 | 5.0g |
$4018.0 | 2023-07-06 |
Pyridazine, 3-(3-pyrrolidinyl)- 関連文献
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
Pyridazine, 3-(3-pyrrolidinyl)-に関する追加情報
Recent Advances in the Study of Pyridazine, 3-(3-pyrrolidinyl)- (CAS: 1522568-04-2) in Chemical Biology and Pharmaceutical Research
Pyridazine, 3-(3-pyrrolidinyl)- (CAS: 1522568-04-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its pyridazine core substituted with a pyrrolidinyl group, exhibits unique physicochemical properties that make it a promising scaffold for the development of novel therapeutic agents. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, neurological disorders, and infectious diseases.
One of the most notable advancements in the study of Pyridazine, 3-(3-pyrrolidinyl)- is its application in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous pathological conditions. Researchers have successfully incorporated this compound into the structure of selective kinase inhibitors, demonstrating potent inhibitory activity against specific kinase targets. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of a series of Pyridazine, 3-(3-pyrrolidinyl)- derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy.
In addition to its role in kinase inhibition, Pyridazine, 3-(3-pyrrolidinyl)- has also been investigated for its potential as a modulator of neurotransmitter receptors. The pyrrolidinyl moiety in the compound's structure is reminiscent of pharmacophores found in ligands for G protein-coupled receptors (GPCRs), which are pivotal in neurological and psychiatric disorders. Preliminary in vitro studies have shown that certain derivatives of Pyridazine, 3-(3-pyrrolidinyl)- exhibit affinity for dopamine and serotonin receptors, suggesting their potential utility in the treatment of conditions such as schizophrenia and depression.
The synthetic accessibility of Pyridazine, 3-(3-pyrrolidinyl)- has further fueled its exploration in drug discovery. Recent methodological advancements have enabled the efficient synthesis of this compound and its derivatives through innovative catalytic strategies. For example, a study in Organic Letters reported a palladium-catalyzed cross-coupling reaction that facilitates the introduction of diverse substituents to the pyridazine core, thereby expanding the chemical space for structure-activity relationship (SAR) studies. This synthetic flexibility is crucial for optimizing the pharmacological properties of Pyridazine, 3-(3-pyrrolidinyl)--based drug candidates.
Despite these promising developments, challenges remain in the clinical translation of Pyridazine, 3-(3-pyrrolidinyl)- derivatives. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on leveraging computational modeling and high-throughput screening to identify lead compounds with improved drug-like properties. Additionally, collaborative research initiatives are underway to explore the compound's potential in combination therapies, where it may synergize with existing drugs to enhance therapeutic efficacy.
In conclusion, Pyridazine, 3-(3-pyrrolidinyl)- (CAS: 1522568-04-2) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from kinase inhibition to neurotransmitter modulation, underpinned by advances in synthetic chemistry and drug design. Continued research efforts are expected to unlock its full potential, paving the way for the development of novel therapeutics addressing unmet medical needs.
1522568-04-2 (Pyridazine, 3-(3-pyrrolidinyl)-) 関連製品
- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)
- 1805433-05-9(Ethyl 2-cyano-6-(difluoromethyl)-4-nitropyridine-3-carboxylate)
- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)
- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)
- 1803589-37-8(sulfuric acid)
- 1692184-70-5(Quinoline, 4,6-dichloro-8-iodo-3-nitro-)
- 2034586-07-5(tert-butyl 3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methylpiperidine-1-carboxylate)
- 196861-98-0(1H-BENZOTRIAZOLE, 1-[1-(4-FLUOROPHENYL)-2-(TRIMETHYLSILYL)ETHYL]-)
- 2138078-67-6(3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)



